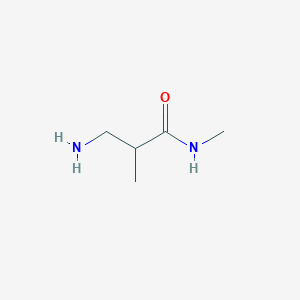

3-Amino-N,2-dimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-N,2-dimethylpropanamide is an organic compound with the molecular formula C5H12N2O. It is a colorless or pale yellow crystalline solid with a peculiar ammonia odor. This compound is soluble in water and many organic solvents and is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-N,2-dimethylpropanamide involves the reaction of 3-amino-2,2-dimethylpropionic acid with a suitable acylating agent, such as acid chloride or anhydride . Another method uses hydroxymethyl trimethylacetic acid as a raw material, which is esterified, protected, and ammonolyzed to obtain the desired compound .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. The use of readily available raw materials and simple operations makes this method suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N,2-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding amides or acids.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, acids, and substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Amino-N,2-dimethylpropanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is used in the study of enzyme inhibitors and other biological processes.

Industry: It is used in the synthesis of pigments, dyes, and pesticides.

Wirkmechanismus

The mechanism of action of 3-Amino-N,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an intermediate in the synthesis of Aliskiren, a renin inhibitor used to treat hypertension. The compound’s structure allows it to interact with the renin-angiotensin system, blocking the conversion of angiotensinogen to angiotensin I, thereby reducing blood pressure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-2,2-dimethylpropionamide

- 3-Amino-N-ethyl-2,2-dimethylpropanamide

- 3-Amino-N,N-dimethylpropanamide

Uniqueness

Compared to similar compounds, 3-Amino-N,2-dimethylpropanamide is unique due to its specific structure, which makes it particularly effective as an intermediate in the synthesis of certain pharmaceuticals. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry .

Biologische Aktivität

3-Amino-N,2-dimethylpropanamide (CAS No. 182493-88-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical and biochemical fields. This article explores its biological activity, synthesis, and applications based on diverse research findings.

This compound is characterized by the following structural and chemical properties:

- Molecular Formula : C5H12N2O

- Molar Mass : 116.16 g/mol

- Melting Point : Approximately 60 °C

- Solubility : Soluble in water and polar organic solvents

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the development of various pharmaceutical agents. Its amide functionality allows it to participate in numerous biochemical reactions, making it a versatile compound in drug synthesis.

- Enzyme Inhibition : Research indicates that compounds related to this compound can inhibit specific enzymes involved in metabolic pathways. For example, derivatives have shown activity against enzymes like histone deacetylases (HDACs), which are crucial in cancer biology.

- Antiparasitic Activity : A study highlighted the use of amide compounds in the synthesis of purine analogues that exhibited trypanocidal activity against Trypanosoma brucei, with IC50 values less than 5 µM . This suggests potential applications in treating parasitic infections.

- Anticancer Properties : Compounds derived from this compound have been evaluated for their antiproliferative effects on various cancer cell lines. Notably, some derivatives displayed significant cytotoxicity against HeLa cells with IC50 values ranging from 0.69 to 11 µM .

Case Study 1: Anticancer Activity

A series of experiments investigated the anticancer potential of N-alkyl derivatives of this compound. These derivatives were synthesized and tested for their ability to inhibit cell proliferation in HeLa cells:

| Compound | IC50 (µM) |

|---|---|

| Doxorubicin | 2.29 |

| Compound A | 0.69 |

| Compound B | 11 |

The results indicated that certain modifications to the amide structure significantly enhanced anticancer activity compared to standard treatments .

Case Study 2: Antiparasitic Activity

In a study focusing on purine analogues synthesized from amides including this compound, researchers found promising results against Trypanosoma brucei. The most effective analogue demonstrated an IC50 value of less than 5 µM, indicating strong antiparasitic potential .

Synthesis Methods

The synthesis of this compound typically involves straightforward organic reactions:

- Starting Materials : Dimethylamine and propanoyl chloride.

- Reaction Conditions : The reaction is conducted under controlled temperatures to prevent side reactions.

- Yield : High yields are often reported due to the stability of the resulting amide.

Eigenschaften

IUPAC Name |

3-amino-N,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(3-6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIHHWBRAUAUCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.